4-O-Ethylthymidine

Description

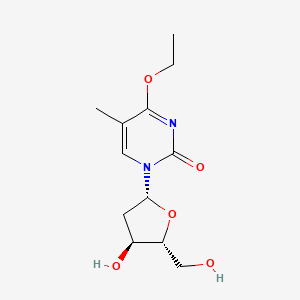

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-3-18-11-7(2)5-14(12(17)13-11)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVVYDMWOGPALV-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)N(C=C1C)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=O)N(C=C1C)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974895 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-ethoxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59495-22-6 | |

| Record name | O4-Ethylthymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59495-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O(4)-Ethylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059495226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-ethoxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Properties

4-O-Ethylthymidine is a derivative of the natural nucleoside thymidine (B127349). Its chemical structure is characterized by the presence of an ethyl group attached to the oxygen atom at the 4-position of the thymine (B56734) base, replacing the hydrogen atom present in thymine. This modification distinguishes it from thymine and thymidine. The ethyl group at the O4 position alters the electronic distribution and hydrogen bonding capabilities of the base.

Chemical Formula: C₁₂H₁₈N₂O₅ nih.govMolecular Weight: Approximately 270.28 g/mol nih.gov

The alteration at the O4 position is critical, as it influences the base's ability to pair correctly during DNA synthesis. While thymine pairs with adenine (B156593), this compound exhibits a propensity to pair with guanine (B1146940), leading to misincorporation during DNA replication nih.govresearchgate.net.

Formation and Biological Prevalence of 4 O Ethylthymidine Dna Adducts

Sources and Mechanisms of Alkylation Leading to 4-O-Ethylthymidine Formation

The ethylation of DNA, specifically at the O4 position of thymidine (B127349), resulting in the formation of this compound adducts, can occur through various mechanisms. These involve the interaction of ethylating agents with DNA, leading to the covalent modification of thymine (B56734) bases.

Exogenous Alkylating Agents (e.g., N-ethyl-N-nitrosourea)

Exogenous sources of ethylating agents are significant contributors to the formation of this compound DNA adducts. Among these, N-ethyl-N-nitrosourea (ENU) is a potent synthetic alkylating agent widely used in mutagenesis studies researchgate.netnih.govoup.com. ENU can ethylate DNA at multiple sites, including the O4 position of thymine, forming O4-ethylthymidine researchgate.netnih.govoup.com. Other ethylating agents present in the environment, such as those found in tobacco smoke, can also lead to the formation of ethyl DNA base adducts, including O4-ethylthymidine nih.govoup.commdpi.comoup.comnih.gov. The identity and specific structure of all ethylating agents in tobacco smoke remain under investigation, but their presence is associated with elevated levels of these adducts in smokers oup.commdpi.comoup.com.

The mechanism involves the electrophilic attack of the ethylating agent on the nucleophilic sites of DNA bases. For ENU, after metabolic activation or direct reaction, it can generate an ethyl diazonium ion that ethylates DNA oup.comnih.gov. The O4 position of thymine is a target for ethylation, leading to the formation of the O4-ethylthymidine adduct researchgate.netnih.govoup.com. These O4-alkylthymidine lesions are known to be poorly repaired in mammalian systems oup.comnih.govrsc.orgcapes.gov.br and are considered promutagenic, potentially causing mispairing during DNA replication mdpi.comoup.comresearchgate.net.

Quantitative Analysis of this compound Adducts in Biological Samples

The detection and quantification of this compound adducts in biological samples are essential for biomonitoring and understanding exposure levels and their biological consequences. Sensitive analytical techniques, such as immunoassays combined with 32P-postlabeling and high-performance liquid chromatography (HPLC), or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose nih.govcapes.gov.brspringernature.comnih.gov.

Heterogeneous Distribution in Mammalian Tissues and Organs

Studies have indicated that DNA adducts, including O4-ethylthymidine, can exhibit heterogeneous distribution across different mammalian tissues and organs. For instance, research on smokers has shown the presence of O4-ethylthymidine in lung tissue, with levels significantly higher than in non-smokers nih.govoup.comoup.com. While specific data detailing the distribution of this compound across a wide range of mammalian tissues are limited in the provided search results, the general understanding of DNA adducts suggests that target organs for specific carcinogens or tissues with higher metabolic activity or lower repair capacity may accumulate higher levels of such adducts cardiff.ac.uk. For example, O4-ethylthymidine has been detected in leukocyte DNA, saliva, and urine samples, indicating systemic exposure and distribution nih.gov.

Correlation with Exposure to Environmental Mutagens

A significant body of research demonstrates a correlation between exposure to environmental mutagens, particularly tobacco smoke, and the levels of this compound DNA adducts. Smokers consistently exhibit higher levels of O4-ethylthymidine in various tissues, such as lung and leukocytes, compared to non-smokers nih.govoup.comoup.comcapes.gov.brnih.govmdpi.com. For example, studies have reported that smokers have significantly elevated levels of O4-ethylthymidine in leukocyte DNA compared to non-smokers, with levels ranging from 48.3 ± 53.9 adducts per 108 nucleotides in smokers versus 1.0 ± 2.9 adducts per 108 nucleotides in non-smokers nih.govcapes.gov.brnih.gov. Furthermore, a positive correlation has been observed between smoking index (cigarettes per day × years smoked) and O4-ethylthymidine levels in some studies, suggesting a dose-dependent relationship, although this has not been universally found nih.govoup.com. The persistence of O4-ethylthymidine in lung tissue, even after smoking cessation, suggests its potential role in long-term health effects associated with smoking oup.comoup.com.

Compound List:

this compound

N-ethyl-N-nitrosourea (ENU)

N-nitrosamines

Diethylnitrosamine (DEN)

N-methyl-N-nitrosourea (MNU)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

Polycyclic Aromatic Hydrocarbons (PAHs)

Benzo[a]pyrene

4-aminobiphenyl (B23562) (4-ABP)

Malondialdehyde

Acrolein

Crotonaldehyde

4-hydroxynonenal (B163490) (4-HNE)

S-adenosylmethionine (SAM)

Analysis of T→C Transitions in DNA Replication

Contributions to Genomic Instability

Genomic instability, characterized by an increased rate of heritable changes in the genome, is a fundamental hallmark of cancer and other diseases. These alterations can manifest as point mutations, insertions, deletions, chromosomal rearrangements, and aneuploidy. The accumulation of DNA damage, particularly when repair mechanisms are overwhelmed or faulty, is a primary driver of genomic instability. Certain DNA adducts, formed by exogenous or endogenous agents, can interfere with cellular processes like DNA replication and transcription, thereby contributing to this instability.

Mechanisms of Contribution

This compound, upon its formation as an O4-ethylthymidine (O4-etT) DNA adduct, can significantly contribute to genomic instability. O4-etT lesions are recognized as miscoding lesions, meaning they can cause errors during DNA replication by mispairing with incorrect bases. Specifically, O4-etT is known to induce T:A to C:G transition mutations nih.govresearchgate.net. If these lesions are not accurately repaired before DNA replication proceeds, or if repair processes themselves introduce errors, the integrity of the genome can be compromised. The persistence of unrepaired or misrepaired DNA adducts can lead to DNA strand breaks and chromosomal aberrations, which are direct indicators of genomic instability oecd-ilibrary.orgoecd.orgclinicsinoncology.commdpi.com. Furthermore, disruptions or deficiencies in DNA repair pathways can exacerbate the mutagenic and clastogenic potential of O4-etT adducts, leading to a more pronounced state of genomic instability nih.govclinicsinoncology.commdpi.comnih.gov.

Research Findings on this compound and Genomic Instability

Research has directly implicated O4-ethylthymidine lesions in contributing to genomic instability. A study analyzing DNA adducts in human lung tissue found that O4-etT adducts were present and positively correlated with polycyclic aromatic hydrocarbon (PAH)-DNA adducts, suggesting a common source, such as cigarette smoke, for their formation nih.gov. This study concluded that these miscoding O4-etT lesions, alongside other adducts derived from cigarette smoke, contribute to the increased genomic instability observed in smokers, thereby elevating their risk of lung cancer nih.gov. The quantitative data from this research highlights a significant difference in adduct levels between exposed and unexposed individuals.

| Group | Mean O4-etT Adducts (per 108 thymidine) |

| Smokers | 3.8 |

| Non-smokers | 1.6 |

Data adapted from nih.gov. P < 0.01 indicates a statistically significant difference between groups.

These findings underscore the role of this compound, through the formation of O4-etT adducts, in promoting genomic instability by introducing errors during DNA replication and potentially leading to chromosomal damage.

Mechanisms of Direct Reversal by DNA Alkyltransferases

Direct reversal of DNA damage involves enzymes that directly restore the damaged nucleotide to its original form without removing it from the DNA strand. For alkylation damage, this is primarily mediated by DNA alkyltransferases.

Role of O6-Alkylguanine-DNA Alkyltransferase (AGT) Family Proteins

The O6-alkylguanine-DNA alkyltransferase (AGT) family, also known as O6-methylguanine-DNA methyltransferase (MGMT), are key players in repairing alkylation damage. AGT proteins are known to directly remove alkyl groups from the O6 position of guanine (B1146940). While AGT's primary substrate is O6-alkylguanine, some members of this family, particularly in prokaryotes, also exhibit activity towards O4-alkylthymine lesions mdpi.comnih.gov. However, human AGT (hAGT) is reported to be a poor substrate for O4-methylthymine and even less efficient for O4-ethylthymine nih.govmdpi.comaacrjournals.org. Studies suggest that while E. coli's Ogt can repair O4-ethylthymine, human AGT shows significantly reduced activity towards this lesion nih.govaacrjournals.org. Some research indicates that the presence of AGT might even shield O4-methylthymine lesions from other repair pathways like Nucleotide Excision Repair (NER) in certain contexts oup.com.

Mechanistic Details of Alkyl Group Transfer to Cysteine Residues

The repair mechanism employed by AGT proteins involves a unique process of direct damage reversal. The enzyme binds to the alkylated DNA base and "flips" the damaged base out of the DNA helix into its active site mdpi.com. Within the active site, a crucial cysteine residue acts as a nucleophile, directly attacking and transferring the alkyl group from the damaged base (e.g., the ethyl group from O4-ethylthymine) to itself mdpi.com. This transfer is a stoichiometric reaction, meaning the enzyme becomes irreversibly inactivated after repairing a lesion, as the alkylated cysteine residue is permanently modified mdpi.com. This mechanism effectively restores the DNA to its original state without requiring DNA synthesis or ligation.

Involvement of Excision Repair Pathways

When direct reversal is inefficient or absent, other DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), can be engaged to remove DNA lesions.

Alkyladenine Glycosylase (AAG) Activity in Lesion Processing

Alkyladenine DNA glycosylase (AAG), also known as 3-methyladenine (B1666300) DNA glycosylase (MPG), is a key enzyme in the Base Excision Repair (BER) pathway. AAG is responsible for initiating the repair of various alkylated bases, including N7-alkylguanine and N3-alkyladenine mdpi.com. While AAG has a broad substrate range, there are no specific reports in the literature indicating that it efficiently processes O4-ethylthymine lesions . Research suggests that O4-alkylthymines are primarily repaired by other mechanisms, and AAG's role in their direct processing is not well-defined nih.gov.

Potential Crosstalk with Nucleotide Excision Repair (NER)

The Nucleotide Excision Repair (NER) pathway is primarily involved in removing bulky, helix-distorting DNA lesions, such as those induced by UV radiation. While NER is not the primary pathway for repairing O4-ethylthymine, there is evidence suggesting its involvement, particularly in certain organisms or contexts. Studies in E. coli have indicated that the NER pathway can contribute to the repair of O4-methylthymine and O6-ethylguanine oup.comnih.govresearchgate.net. In human cells, the role of NER in repairing O4-ethylthymine is complex. Some research suggests that NER might be involved in the repair of O4-ethylguanine, and potentially O4-ethylthymine, although its efficiency for O4-ethylthymine is considered low mdpi.comaacrjournals.orgoup.com. Notably, in some experimental systems, NER-deficient cells showed a complete cessation of plasmid replication when encountering O4-alkylthymines, suggesting that NER does recognize these lesions, but proficiency in NER correlates with a higher frequency of mutation induction by these lesions nih.gov.

Translesion Synthesis (TLS) Bypass Mechanisms by DNA Polymerases

When DNA lesions are not repaired before replication, specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, can bypass these lesions. These polymerases are characterized by their ability to incorporate nucleotides opposite damaged bases, albeit often with reduced fidelity.

Research has identified several human TLS polymerases that can interact with O4-alkylthymidine lesions. Human DNA polymerase η (Pol η) has demonstrated the capability to bypass various O4-alkyldT lesions, including O4-ethylthymidine, and extend primers to form full-length replication products nih.govnih.gov. Other TLS polymerases, such as human polymerases κ (Pol κ) and ι (Pol ι), and yeast polymerase ζ (yPol ζ), show varying degrees of hindrance or ability to bypass these lesions nih.gov. Specifically, Pol κ experiences difficulty bypassing O4-ethylthymidine, while yPol ζ is modestly hindered nih.gov. Studies in human cells indicate that deficiency in Pol η or Pol ζ leads to a significant drop in the bypass efficiency of O4-alkyldT lesions, suggesting their crucial roles in tolerating these damages during replication oup.comnih.gov. Pol ι and Pol κ appear to play less prominent roles in bypassing O4-ethylthymine nih.govoup.comnih.gov. DNA synthesis opposite O4-ethylthymine is often error-prone, with a preferential insertion of dGMP, contributing to T→C transition mutations nih.govoup.comoup.comnih.gov.

Characterization of Bypass by Y-Family DNA Polymerases (e.g., Human DNA Polymerase η)

Y-family DNA polymerases are crucial for translesion synthesis (TLS), enabling replication to proceed past DNA lesions that would otherwise stall replicative polymerases. Human DNA polymerase η (Pol η, encoded by the POLH gene) is a key Y-family polymerase known for its role in bypassing various DNA lesions, including UV-induced photoproducts mdpi.comuniprot.org. Studies have shown that Pol η is capable of bypassing O4-ethylthymidine (O4-EtdT) lesions nih.govrsc.org. Unlike some other Y-family polymerases such as human Pol κ and Pol ι, which may stall at O4-EtdT, Pol η can extend the primer across this adduct, albeit with varying fidelity nih.gov. Research indicates that Pol η preferentially misincorporates dGMP opposite O4-EtdT lesions, with a frequency of approximately 55% compared to dAMP insertion at 19% in certain contexts nih.govrsc.org. This preferential misincorporation highlights the error-prone nature of Pol η bypass for this specific lesion.

Fidelity of Nucleotide Incorporation Opposite this compound Adducts

The fidelity of nucleotide incorporation opposite O4-EtdT lesions by DNA polymerases is a critical factor in determining the mutagenic outcome of translesion synthesis. As noted, human Pol η preferentially inserts dGMP opposite O4-EtdT, leading to a significant frequency of A→G transitions nih.govrsc.org. For instance, one study reported dGMP misincorporation at 55% and dAMP incorporation at 19% opposite O4-EtdT by Pol η nih.gov. This preferential misincorporation suggests that the lesion's structure and its interaction within the polymerase active site favor the insertion of guanine, despite adenine (B156593) being the correctly paired base. Other Y-family polymerases, such as human Pol κ and Pol ι, and yeast Pol ζ, show varying abilities to bypass O4-EtdT, and their fidelity profiles also differ. For example, while human Pol η exhibits a clear preference for dGMP insertion, other polymerases might show more promiscuous misincorporation patterns or be blocked entirely by the lesion nih.govnih.gov. The fidelity of nucleotide incorporation is a key determinant of whether the bypass event results in a mutation or is error-free.

Comparative Analysis of Repair Efficiency and Persistence Across Biological Systems

Implications of Lesion Persistence for Biological Outcomes

The persistence of O4-EtdT lesions in DNA has significant implications for biological outcomes, primarily related to mutagenesis and potentially carcinogenesis. Due to their poor repair and the ability of Y-family polymerases like Pol η to bypass them, O4-EtdT lesions can lead to replication errors. The preferential misincorporation of dGMP opposite O4-EtdT by Pol η results in A→G transitions in the DNA sequence nih.govrsc.org. Such mutations, if not corrected, can lead to altered gene function, genomic instability, and potentially contribute to the development of diseases like cancer, particularly in the context of exposure to ethylating agents found in tobacco smoke nih.govoup.com. Studies in bacterial systems have also demonstrated that O4-EtdT is highly mutagenic, predominantly inducing T→C transition mutations oup.com. The persistence of these lesions, coupled with their mutagenic potential during replication, makes them a significant factor in understanding the genotoxic effects of alkylating agents.

Dna Repair Mechanisms for 4 O Ethylthymidine

Cells possess sophisticated DNA repair systems to counteract the damage caused by various agents, including alkylating compounds. The repair of 4-O-Ethylthymidine is an active area of research, as its efficient removal is crucial for preventing mutagenesis.

Enzymatic Repair Pathways: In mammals, the repair of O4-alkylthymidine lesions is primarily facilitated by DNA glycosylases. Alkyladenine glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), plays a significant role in removing O4-alkylthymidines ontosight.ai. Studies have also identified specific repair activities in human tissue and cell extracts that are distinct from the O6-alkylguanine DNA-methyltransferase (MGMT), suggesting a dedicated pathway for O4-ethylthymidine repair oup.com.

Repair Kinetics: The rate at which this compound is repaired can vary. Some studies indicate that approximately 50% of the initial damage can be repaired within a 72-hour period in human cells nih.gov. The slow removal of this adduct from DNA might allow it to persist and accumulate to biologically relevant levels, contributing to its mutagenic potential oup.com.

Table 3: Repair Activity of O4-Ethylthymidine in Human Cell/Tissue Extracts (Data based on oup.com)

| Tissue/Cell Extract | Mean Repair Activity (fmol O⁴-etT removed/mg protein) | Range of Activity (fmol O⁴-etT removed/mg protein) |

| Human Brain Tissue | 12.8 | 5.2 - 26.0 |

| Human Kidney Tissue | 9.9 | 8.4 - 16.0 |

| Human Liver Tissue | 12.3 | (Not specified, but implied similar to others) |

Note: Reference oup.com provides these mean and range values for specific repair activity.

Research Applications and Future Directions

The study of 4-O-Ethylthymidine continues to inform our understanding of DNA damage, repair, and mutagenesis. Its role as a miscoding lesion makes it a valuable tool for probing the mechanisms of DNA polymerases and translesion synthesis. For example, research has investigated how human DNA polymerase eta (hPol η) bypasses O4-alkylthymidine lesions, noting that the syn-O4-methyl group of O4-methylthymidine engages in hydrophobic interactions within the active site, influencing bypass efficiency science.gov.

Future research directions may include:

Further elucidating the specific enzymes and pathways involved in the faithful repair of this compound.

Investigating the synergistic effects of this compound with other DNA lesions or cellular stresses.

Expanding its application as a biomarker for exposure to various environmental and occupational ethylating agents.

Utilizing advanced structural and computational methods to understand its precise interactions with DNA repair proteins and polymerases.

The ongoing exploration of this compound promises to yield deeper insights into the fundamental processes that govern genomic stability and the cellular responses to chemical insults.

Compound List:

this compound (O4-etT)

Cytosine

Diethylnitrosamine (DEN)

Alkyladenine glycosylase (AAG)

AlkB

N-methylpurine DNA glycosylase (MPG)

O6-alkylguanine DNA-methyltransferase (MGMT)

Human DNA polymerase eta (hPol η)

Mechanistic and Structural Investigations of 4 O Ethylthymidine Interactions

Enzymatic Interaction Studies with DNA Polymerases

The ability of DNA polymerases to replicate across DNA lesions like 4-O-EtdT is a critical determinant of cellular survival and mutagenesis. Translesion synthesis (TLS) polymerases, in particular, are specialized to handle such damaged templates.

Primer Extension Assays to Elucidate Replication Bypass

Primer extension assays are fundamental for assessing the ability of DNA polymerases to extend a DNA strand past a specific lesion. Studies have revealed differential bypass capabilities among various DNA polymerases when encountering 4-O-EtdT in the template strand.

Human DNA polymerase η (Pol η) has demonstrated the ability to bypass all tested O4-alkyldT lesions, including 4-O-EtdT, and extend the primer to generate full-length replication products nih.gov. In contrast, human DNA polymerase κ (Pol κ) can bypass O4-EtdT but is blocked by other O4-alkyldT lesions nih.gov. Human DNA polymerase ι (Pol ι) can insert a nucleotide opposite O4-alkyldT lesions but is generally unable to achieve full-length primer extension nih.gov. Yeast DNA polymerase ζ (Pol ζ) is reported to be blocked by all O4-alkyldT lesions nih.gov. Further studies indicate that while O4-alkyldT lesions are moderately blocking to DNA replication, with bypass efficiencies ranging from 20-33% in certain cellular contexts, they can induce substantial frequencies of T→C transition mutations oup.com. In other in vitro studies, human Pol η and the exonuclease-free Klenow fragment (Kf−) of E. coli DNA polymerase I successfully bypassed 4-O-EtdT, whereas human Pol ι stalled after inserting a single nucleotide nih.gov. Human Pol κ showed difficulty in bypassing 4-O-EtdT, and yeast Pol ζ was only modestly hindered by it nih.gov.

Table 1: DNA Polymerase Bypass of 4-O-Ethylthymidine

| DNA Polymerase | Bypass Capability | Notes | Citation(s) |

| Human Pol η | Yes | Bypasses all O4-alkyldT lesions, including O4-EtdT nih.gov | nih.gov |

| Human Pol κ | Yes | Bypasses O4-EtdT nih.gov | nih.gov |

| Human Pol ι | No (Stalls) | Inserts nucleotide but fails to extend to full length nih.gov | nih.gov |

| Yeast Pol ζ | No | Blocked by all O4-alkyldT lesions nih.gov | nih.gov |

| Human Pol η | Yes | Moderately blocking; 20-33% bypass efficiency in cells oup.com | oup.com |

| Human Pol κ | Yes | Moderately blocking; 20-33% bypass efficiency in cells oup.com | oup.com |

| Human Pol ι | No (Stalls) | Moderately blocking; 20-33% bypass efficiency in cells oup.com | oup.com |

| Kf− (E. coli Pol I) | Yes | Bypasses O4-EtdT nih.gov | nih.gov |

| Human Pol ι | No (Stalls) | Stalls after inserting one nucleotide opposite O4-EtdT nih.gov | nih.gov |

| Human Pol κ | Limited/Struggles | Struggles to bypass O4-EtdT nih.gov | nih.gov |

| Yeast Pol ζ | Limited | Modestly hindered by O4-EtdT nih.gov | nih.gov |

Kinetic Analysis of Nucleotide Incorporation and Extension

Kinetic analyses, including steady-state and pre-steady-state assays, provide quantitative data on the efficiency and fidelity of nucleotide incorporation opposite DNA lesions. For 4-O-EtdT, these studies highlight significant alterations in polymerase activity.

Table 2: Kinetic Parameters for Nucleotide Incorporation Opposite this compound by Human Pol η

| Polymerase | Lesion | Incoming dNTP | Kinetic Parameter (Approximate) | Notes | Citation(s) |

| Human Pol η | O4-MedT | dAMP | kcat/KM ≈ 0.18 μM−1 s−1 | Compared to unmodified dT nih.gov | rsc.orgnih.gov |

| Human Pol η | O4-MedT | dGMP | kcat/KM ≈ 0.19 μM−1 s−1 | Preferred over dAMP nih.gov | rsc.orgnih.gov |

| Human Pol η | O4-EtdT | dATP | Low burst rate | Pre-steady-state kinetic data; extension burst amplitude 15-35% rsc.org | rsc.org |

| Human Pol η | O4-EtdT | dGTP | Low burst rate | Pre-steady-state kinetic data; extension burst amplitude 15-35% rsc.org | rsc.org |

| Human Pol η | O4-EtdT | dGMP | Preferential insertion | DNA synthesis is highly error-prone nih.gov | nih.gov |

Interaction with RNA Polymerases and Transcriptional Processes

The interaction of DNA lesions with RNA polymerases (RNAPs) is crucial for gene expression and can lead to transcriptional stalling, mutagenesis, or trigger DNA repair pathways. Studies on ethylthymidine regioisomers have revealed distinct behaviors for 4-O-EtdT during transcription.

Analysis of Transcriptional Stalling Profiles

RNA polymerase II (Pol II) exhibits differential responses to various ethylthymidine lesions. While N3-EtdT and O2-EtdT cause significant and consecutive stalling of Pol II elongation, 4-O-EtdT results in minimal stalling pnas.orgescholarship.org. In fact, 4-O-EtdT does not strongly block transcription by either single-subunit T7 RNA polymerase or multisubunit human RNA polymerase II oup.com. The stalling observed at O2-EtdT and N3-EtdT sites can be exacerbated by the proofreading activity of the transcription factor TFIIS, whereas the bypass of 4-O-EtdT is efficient and unaffected by TFIIS escholarship.orgresearchgate.net.

Table 3: RNA Polymerase II Interaction with this compound

| Lesion | Stalling Profile | Bypass Capability | Mutagenic Outcome | Notes | Citation(s) |

| O4-EtdT | Minimal stalling pnas.orgescholarship.org | Yes | Highly mutagenic; exclusively A→G misincorporation pnas.orgescholarship.orgoup.com | Bypass is efficient pnas.orgescholarship.orgoup.com; not affected by TFIIS escholarship.orgresearchgate.net; does not strongly block RNAP II oup.com | pnas.orgescholarship.orgoup.comresearchgate.net |

| O2-EtdT | Strong, consecutive stalling pnas.orgescholarship.org | Limited | Promiscuous mutagenic properties oup.com | Stalling exacerbated by TFIIS escholarship.orgresearchgate.net; strongly blocks RNAP II oup.com | pnas.orgescholarship.orgoup.comresearchgate.net |

| N3-EtdT | Strong, consecutive stalling pnas.orgescholarship.org | Limited | Promiscuous mutagenic properties oup.com | Stalling exacerbated by TFIIS escholarship.orgresearchgate.net; strongly blocks RNAP II oup.com | pnas.orgescholarship.orgoup.comresearchgate.net |

Mechanisms of RNA Polymerase Lesion Recognition and Bypass

The mechanism by which RNA polymerases recognize and process 4-O-EtdT involves specific nucleotide misincorporation. For 4-O-EtdT, RNA Pol II predominantly follows an error-prone bypass route characterized by the misincorporation of guanine (B1146940) (GMP) opposite the lesion escholarship.orgnih.gov. This preferential GMP insertion leads to a high frequency of A→G mutations in the RNA transcript pnas.orgescholarship.orgoup.com. This bypass route is controlled by distinct fidelity checkpoints within the polymerase pnas.orgescholarship.orgnih.gov. Structural insights suggest that a minor-groove-sensing motif, known as the Pro-Gate loop in RNA Pol II, plays a role in detecting lesions located in the minor groove of the DNA-RNA hybrid and in modulating the translocation of the polymerase along the template strand after nucleotide incorporation escholarship.orgnih.gov.

Structural Biology of this compound in Complex with Proteins

Structural studies, primarily through X-ray crystallography, offer atomic-level details of how DNA polymerases interact with DNA lesions. Crystal structures of human Pol η in ternary complexes with DNA containing O4-methylthymidine or O4-EtdT have provided significant insights. These structures reveal that the nucleobase of O4-methylthymidine is often lodged near the ceiling of the polymerase's active site. This positioning is associated with the syn-O4-methyl group engaging in extensive hydrophobic interactions concordia.canih.govpdbj.org. Such specific arrangements, influenced by the lesion's conformation and the orientation of its alkyl group, are critical for understanding the differential processing and fidelity outcomes observed with various DNA polymerases concordia.canih.govpdbj.org. The steric and conformational constraints imposed by the lesion's structure directly impact nucleotide incorporation and subsequent extension, underscoring the importance of lesion geometry in polymerase-lesion interactions.

X-ray Crystallography of Polymerase-DNA-Adduct Ternary Complexes

X-ray crystallography has provided critical insights into the three-dimensional architecture of DNA polymerases interacting with DNA containing lesions, such as this compound (4-O-EtdT). Studies on human DNA polymerase eta (hPol η) have revealed the precise positioning of modified nucleobases within the polymerase active site. For instance, crystal structures of ternary complexes involving hPol η, DNA, and incoming nucleotides have shown that O4-alkylthymidines, including O4-ethylthymidine, can adopt specific orientations within the active site proteopedia.orgnih.govscience.gov.

In these complexes, the 4-O-EtdT nucleobase is observed to lodge near the ceiling of the active site. The ethyl group, in a syn conformation around the C4–O4 bond, engages in significant hydrophobic interactions nih.govresearchgate.net. This unique positioning, which is sterically restricted for other analogs, influences nucleotide incorporation and the polymerase's bypass capabilities proteopedia.orgnih.gov. The specific arrangement dictates how the lesion interacts with the polymerase, affecting the fidelity and efficiency of translesion synthesis (TLS) nih.govresearchgate.net. For example, O4-EtdT has been shown to pair with incoming dA and dG nucleotides via bifurcated hydrogen bonds in insertion complexes rsc.org.

Table 6.3.1: Representative Interactions of this compound in Polymerase Ternary Complexes

| Feature | Observation | Reference |

| Positioning | Nucleobase lodges near the ceiling of the active site. | nih.govresearchgate.net |

| Ethyl Group Conformation | syn conformation around the C4–O4 bond. | nih.govresearchgate.net |

| Interactions | Ethyl group engages in extensive hydrophobic interactions. | nih.govresearchgate.net |

| Base Pairing | Pairs with incoming dA and dG nucleotides via bifurcated H-bonds in insertion complexes. | rsc.org |

| Comparison to O4-MeT | Unique arrangement, inaccessible for O4-methylthymidine (O4-MeT) due to steric/conformational restriction. | proteopedia.org |

Conformational Analysis of this compound within DNA Helices

Conformational analysis of DNA duplexes containing this compound reveals how this modification perturbs the standard DNA helix structure. Studies employing techniques like NMR and X-ray crystallography have investigated these changes nih.govresearchgate.net. The presence of the ethyl group at the O4 position can influence the sugar pucker and base orientation.

Table 6.3.2: Conformational Parameters Affected by this compound

| Parameter | Effect of this compound | Reference |

| Sugar Pucker | Potential shift from C3'-endo towards C2'-endo. | researchgate.net |

| Base Orientation | May lead to increased propeller twist of the base. | researchgate.net |

| Stacking | In minihelices, may not cause drastic effects on stacking geometry. | researchgate.net |

| Backbone Torsion | Subtle changes observed in backbone torsion angles. | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches

Computational methods, including quantum chemical calculations and molecular dynamics simulations, are essential for understanding the energetic and dynamic aspects of this compound's behavior in DNA.

Quantum Chemical Calculations of Base Pairing Energies and Stabilities

Studies on O4-alkylthymines, including O4-methylthymine (which shares similar electronic and steric properties with O4-EtdT at the O4 position), have calculated base pairing energies with canonical DNA bases researchgate.net. These calculations typically involve optimizing geometries and determining interaction energies, often corrected for basis-set superposition error. For O4-methylthymine, the stability of base pairs generally decreases in the order: G > A > C > T researchgate.net. Specifically, O4-methylthymine forms two strong hydrogen bonds with guanine in polymerase active sites, influencing mutagenicity researchgate.net. While direct quantitative data for this compound's base pairing energies are less extensively detailed in the provided snippets, the general trend suggests that the ethyl group would similarly influence hydrogen bonding and base pairing stability compared to unmodified thymidine (B127349), likely with a slight reduction in hydrogen bond strength due to steric or electronic effects of the larger alkyl group researchgate.net.

Table 6.4.1: Relative Base Pairing Stability (Hypothetical Trend based on O4-MeT)

| Base Pair | Relative Stability Order (O4-Alkylthymine vs. Thymidine) |

| O4-EtdT:G | Higher than T:G |

| O4-EtdT:A | Similar to or slightly lower than T:A |

| O4-EtdT:C | Similar to or slightly lower than T:C |

| O4-EtdT:T | Similar to or slightly lower than T:T |

Note: This table reflects general trends observed for O4-alkylthymines and is illustrative.

Molecular Dynamics Simulations of this compound-Containing DNA

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of DNA molecules over time nih.govplos.orgrsc.orgfrontiersin.orgebsco.com. These simulations can reveal how modifications like this compound affect the stability, flexibility, and structural integrity of the DNA helix.

Table 6.4.2: Potential Insights from Molecular Dynamics Simulations of this compound-Containing DNA

| Simulation Parameter | Potential Observation with this compound |

| RMSD | Potentially higher RMSD for the modified base and surrounding nucleotides compared to unmodified DNA. |

| Flexibility | Increased local flexibility around the 4-O-EtdT modification. |

| DNA Bending | May influence DNA bending propensity due to altered base stacking or sugar pucker. |

| Hydrogen Bonding | Dynamic behavior of hydrogen bonds involving the modified base and complementary base. |

| Stability | Assessment of the overall stability of the DNA duplex containing the 4-O-EtdT lesion over simulation time. |

Advanced Analytical and Bioanalytical Methodologies for 4 O Ethylthymidine Research

Immunochemical Detection and Quantification Techniques

Immunochemical methods utilize the high specificity of antibody-antigen interactions for the detection and quantification of target molecules. These techniques are particularly valuable for analyzing DNA adducts like O4-etT, which may be present at trace levels.

Development and Characterization of Specific Monoclonal Antibodies

The foundation of sensitive immunochemical assays for 4-O-Ethylthymidine lies in the development and characterization of specific monoclonal antibodies (mAbs) acs.orgresearchgate.netacs.orgescholarship.orgnih.govistis.sh.cnnih.govwikipedia.org. Monoclonal antibodies are produced by cloning a single lineage of antibody-producing cells, ensuring high specificity for a particular epitope on the target molecule, such as O4-etT or its modified nucleotide wikipedia.org. Techniques such as hybridoma technology, where antibody-producing B cells are fused with myeloma cells, are commonly employed for mAb generation nih.govwikipedia.org. These highly specific antibodies are critical for the immunoprecipitation step in immunoassays and for the development of sensitive detection systems like radioimmunoassays (RIA) and immunoassays coupled with other detection methods nih.govistis.sh.cn.

Immunoenriched ³²P-Postlabeling Assays for Ultrasensitive Detection

The ³²P-postlabeling assay, particularly when combined with immunoenrichment, represents a cornerstone for the ultrasensitive detection of DNA adducts like this compound acs.orgoup.comresearchgate.netacs.orgnih.gov. This method involves multiple steps designed to isolate and amplify the signal from the target adduct. Initially, DNA is enzymatically digested into 2'-deoxynucleoside-3'-monophosphates. Subsequently, O4-etT-3'-monophosphate is selectively immunoprecipitated using specific monoclonal antibodies acs.orgresearchgate.netacs.org. Following washing and recovery of the immunoconjugate, the O4-etT-3'-monophosphate is labeled with [γ-³²P]ATP in the presence of T4-polynucleotide kinase, yielding a ³²P-labeled adduct acs.orgacs.org. This radiolabeled product is then resolved using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and detected by radioactivity acs.orgacs.org. This approach has demonstrated remarkable sensitivity, with detection limits reported as low as approximately 500 amol acs.orgacs.org or 1 fmole nih.gov. A variation, the PREPI (pre-fractionation, ³²P-postlabeling, and immunoprecipitation) method, also achieves detection limits around 1 fmole for O-alkylated thymines and guanines nih.gov. These immunoenriched ³²P-postlabeling assays have been instrumental in biomonitoring studies, enabling the detection of O4-etT in human tissues, including lung tissue from smokers acs.orgoup.comacs.org.

Competitive Radioimmunoassay (RIA) Applications

Radioimmunoassay (RIA) is a well-established immunoassay technique that leverages radioactive isotopes for the detection and quantification of substances, including DNA adducts abyntek.comslideshare.netwikipedia.org. In a competitive RIA format, a known quantity of radiolabeled antigen (in this case, a labeled O4-etT derivative) competes with an unknown amount of unlabeled antigen from a sample for binding to a limited number of specific antibodies slideshare.netwikipedia.org. The amount of radioactivity bound is inversely proportional to the concentration of the unlabeled analyte in the sample slideshare.netwikipedia.org. RIA, often utilizing specific monoclonal antibodies, has been applied to study the elimination kinetics of O4-ethylthymidine from DNA in cell lines nih.gov. The sensitivity of RIA makes it suitable for measuring analytes present at very low concentrations abyntek.comslideshare.netwikipedia.org.

Hyphenated Mass Spectrometry for Structural Characterization and Quantification (e.g., LC-MS, ESI-MS)

Hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its variations like LC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and LC-MS/MS, are powerful tools for both the structural characterization and precise quantification of this compound acs.orgcapes.gov.brnih.govresearchgate.netacs.orgnih.govamericanpharmaceuticalreview.comescholarship.orgmdpi.comrfppl.co.innih.govcreative-biolabs.com. These methods combine the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

LC-MS/MS, often employing stable isotope dilution, allows for the simultaneous detection and quantification of multiple related adducts, such as O²-ethylthymidine (O²-edT), N³-ethylthymidine (N³-edT), and O⁴-ethylthymidine (O⁴-edT) capes.gov.brnih.gov. Such assays have achieved very low detection limits, with injected amounts as low as 5.0-10 fg for ethylthymidine adducts capes.gov.br. Mass spectrometry provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of precursor ions and their fragmentation patterns mdpi.com. PubChem provides LC-MS data for this compound, including precursor ion information and fragmentation data, aiding in its identification and characterization nih.gov. These techniques are vital in bioanalytical studies for evaluating pharmacokinetics and identifying trace impurities in pharmaceutical development rfppl.co.innih.gov.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique widely used for the separation, purification, and quantification of chemical compounds from complex mixtures lgcstandards.comamericanpharmaceuticalreview.comescholarship.orguclan.ac.uknih.govgoogle.comnih.gov. In the context of this compound research, HPLC plays a critical role in several ways.

It is employed to resolve purified O4-etT-3'-monophosphate following immunoprecipitation in ³²P-postlabeling assays acs.orgacs.org. Reversed-phase HPLC (RP-HPLC) is a common mode for the separation of nucleosides and their derivatives, including O4-etT nih.govnih.gov. The development and validation of specific HPLC methods are essential for ensuring accurate and reproducible results americanpharmaceuticalreview.comnih.govthermofisher.com. This process typically involves method scouting, optimization of parameters such as column chemistry and mobile phase composition, robustness testing, and final validation americanpharmaceuticalreview.comthermofisher.com. HPLC-grade solvents are critical for the mobile phase to ensure analytical integrity . Furthermore, HPLC can be utilized for the preparative-scale purification of O4-etT and related compounds google.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation and characterization of organic molecules, including this compound measurlabs.com. NMR provides detailed information about the atomic composition, connectivity, and spatial arrangement within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR) measurlabs.com.

NMR spectroscopy has been employed to confirm the structure and purity of synthesized O4-etT and its derivatives acs.orgresearchgate.netacs.orgnih.gov. The analysis of chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra allows for the unambiguous identification and structural assignment of the compound measurlabs.com. For instance, ¹H and ¹³C NMR data for this compound are available, contributing to its comprehensive characterization nih.govrsc.org. NMR can also be used for quantitative analysis, determining the concentration of a compound relative to an internal standard measurlabs.com.

Data Tables

Table 1: Detection Limits of Analytical Methods for this compound

| Analytical Method | Detection Limit | Primary Technique(s) Used | Reference(s) |

| Immunoenriched ³²P-Postlabeling Assay | ~500 amol | Immunoprecipitation, ³²P-Postlabeling, RP-HPLC | acs.orgacs.org |

| PREPI (Pre-fractionation, ³²P-Postlabeling, IP) | ~1 fmole | HPLC, ³²P-Postlabeling, Immunoprecipitation | nih.gov |

| LC-MS/MS (nanoLC-NSI/MS/MS for ethylthymidines) | 5.0-10 fg (injected) | Nanoflow LC, ESI-MS/MS | capes.gov.br |

Table 2: Reported this compound Levels in Human Samples

| Sample Type | Reported Level (Adducts per 108 Thymidines) | Group/Condition | Notes | Reference(s) |

| Human Lung Tissue | 0.01 to 3.91 | Smokers | Mean levels were 1.7-fold higher than in ex-smokers and never-smokers. | oup.com |

| Human Lung Tissue | 0.01 to 3.91 | Ex-smokers/Never-smokers | - | oup.com |

| Human Salivary DNA | 4.2 ± 8.0 | Smokers | O⁴-edT levels. Also reported for O²-edT (5.3±6.2) and N³-edT (4.5±5.7). | nih.gov |

| Human Salivary DNA | Non-detectable | Non-smokers | O⁴-edT levels; also non-detectable for O²-edT and N³-edT. | nih.gov |

| Human Leukocyte DNA | Below detection limit (0.8 x 10-8) | Healthy Volunteers | O⁴-ethylthymine (a related compound) was not detected above the limit. | nih.govnih.gov |

| Human Liver DNA | 0.5-140 / 107 | All samples | O⁴-ethylthymine (a related compound) levels detected. | nih.gov |

Future Directions and Emerging Research Frontiers

Development of Novel 4-O-Ethylthymidine Analogs as Mechanistic Probes

The synthesis and application of modified this compound analogs are crucial for dissecting the intricate mechanisms of DNA repair and replication. Researchers are actively developing novel analogs that can serve as specific probes to investigate enzyme-substrate interactions and pathway kinetics. These analogs, designed with unique chemical tags or modifications, allow for precise tracking and quantification of repair events and replication fidelity. For instance, studies have explored various O4-alkyldT lesions, differing in the alkyl group's structure and length, to understand how these variations impact bypass by translesion synthesis (TLS) polymerases, such as human DNA polymerase η (Pol η) acs.org. Research aims to create analogs that can selectively inhibit or activate specific repair enzymes, providing a more controlled environment for studying repair pathway dynamics.

Elucidation of Uncharacterized DNA Repair Pathways and Enzymes Specific to O4-Alkylthymidines

While some DNA repair pathways, such as those involving O6-alkylguanine DNA alkyltransferase (AGT) and alkyladenine glycosylase (AAG), are known to interact with O4-alkylthymidine lesions, many aspects remain uncharacterized ontosight.aimdpi.comnih.gov. Emerging research focuses on identifying novel enzymes and pathways that specifically recognize and repair O4-alkylthymidines. Studies in Escherichia coli have highlighted the roles of SOS-induced DNA polymerases in bypassing O4-alkyldT lesions, with some lesions necessitating specific polymerases like Pol V researchgate.netnih.gov. Future research will aim to identify analogous systems in mammalian cells, potentially uncovering new therapeutic targets for modulating cellular responses to alkylating agents. The differential repair efficiencies of various O4-alkyldT lesions by enzymes like Ogt (which repairs O4-MedT and, to a lesser extent, O4-EtdT) and human AGT (hAGT), which shows poor activity on O4-methylthymine (m4T), underscore the need for further investigation into enzyme specificity and substrate recognition nih.govresearchgate.net.

Advancements in Structural and Computational Approaches for Predictive Modeling

Understanding the precise molecular interactions between DNA lesions like this compound and cellular repair machinery requires sophisticated structural and computational analyses. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are being employed to determine the three-dimensional structures of DNA adducts and their complexes with repair proteins researchgate.net. These structural insights provide a foundation for computational modeling, including molecular dynamics simulations, to predict lesion recognition, repair efficiency, and mutagenic potential. For example, crystal structures of human Pol η complexed with O4-MedT and O4-EtdT have revealed how the orientation and hydrophobic interactions of the ethyl group influence polymerase bypass and nucleotide incorporation, offering mechanistic explanations for observed mutagenicity researchgate.net. Future research will leverage these approaches to build predictive models that can forecast the biological impact of various O4-alkylthymidine analogs and related lesions.

Implications for Understanding Environmental Mutagenesis and Molecular Pathogenesis of Genetic Alterations

Compound List:

this compound (4-O-EtT)

O4-methylthymidine (O4-MedT)

O4-ethylthymidine (O4-EtdT)

O4-n-propylthymidine (O4-nPrdT)

O4-isopropylthymidine (O4-iPrdT)

O4-n-butylthymidine (O4-nBuT)

O4-isobutylthymidine (O4-iBuT)

O4-(R)-sec-butylthymidine (O4-(R)-sBuT)

O4-(S)-sec-butylthymidine (O4-(S)-sBuT)

O6-methylguanine (O6-MeG)

O4-methylthymine (m4T)

O6-ethylguanine

O4-ethylthymine

O2-ethylthymine

O6-benzylguanine

O6-ClEtG

O4-butyl-4-ol-2'-deoxythymidine

O4-heptyl-7-ol-2'-deoxythymidine

O(4)-2'-deoxythymidine-alkyl-O(4)-2'-deoxythymidine (O(4)-dT-alkyl-O(4)-dT)

1,N6-ethenoadenine (epsilon A)

N2,3-ethenodeoxyguanosine (epsilon G)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-O-Ethylthymidine, and how can researchers validate purity and structural integrity?

- Methodological Answer :

- Synthesis : Adapt protocols from analogous thymidine derivatives, such as O2-alkylation reactions. For example, nucleophilic substitution using ethylating agents (e.g., ethyl iodide) under anhydrous conditions with a base like sodium hydride in tetrahydrofuran (THF) .

- Characterization : Confirm structure via -NMR (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH, δ 3.4–4.0 ppm for OCH) and -NMR (e.g., ethyl-O resonance at ~65 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity : Employ HPLC with UV detection (λ ~260 nm for thymidine analogs) and report retention times. Include melting point analysis if crystalline .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize thymidine kinase (TK) inhibition assays due to structural similarity to thymidine. Use -thymidine incorporation assays in cancer cell lines (e.g., HeLa) to assess competitive inhibition .

- Controls : Include wild-type TK and thymidine-only groups. Use negative controls (e.g., non-alkylated thymidine) and positive controls (e.g., azidothymidine) .

- Dose-Response : Test a logarithmic concentration range (0.1–100 µM) to determine IC. Replicate experiments ≥3 times to assess variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., incomplete ethylation or hydrolysis). Optimize reaction conditions (e.g., inert atmosphere, moisture-free solvents) to minimize side reactions .

- Collaborative Verification : Share raw spectra with independent labs for blind analysis, adhering to reproducibility guidelines in .

Q. What strategies are effective for optimizing reaction yields of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track reaction progress. For example, monitor ethyl group incorporation via C-O stretching bands (~1100 cm) .

- Catalyst Screening : Test alternative catalysts (e.g., phase-transfer catalysts for biphasic systems) or microwave-assisted synthesis to reduce reaction time .

- Statistical Design : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading). Use ANOVA to identify significant factors .

Q. How can researchers critically evaluate the biological significance of this compound’s activity in the context of conflicting literature?

- Methodological Answer :

- Meta-Analysis : Systematically compare results across studies, noting differences in assay conditions (e.g., cell type, incubation time). Use funnel plots to assess publication bias .

- Mechanistic Studies : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking simulations to predict binding affinities .

- Pathway Mapping : Integrate transcriptomic or proteomic data to identify off-target effects. Validate findings using CRISPR-edited cell lines lacking TK .

Methodological Best Practices

- Literature Review : Use databases like PubMed and SciFinder with keywords “this compound,” “thymidine analogs,” and “nucleoside synthesis.” Exclude non-peer-reviewed sources (e.g., BenchChem) per .

- Data Reporting : Include raw spectra, chromatograms, and statistical outputs in supplementary materials. Follow IUPAC guidelines for compound naming and units .

- Ethical Compliance : Document synthetic procedures, hazard assessments, and waste disposal protocols for institutional review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.